molecular formula C22H15N3O3S B2471554 (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide CAS No. 402945-33-9

(Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide

Cat. No.: B2471554
CAS No.: 402945-33-9
M. Wt: 401.44
InChI Key: NZLVFUNGZRBQJG-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3-nitrobenzaldehyde with 2-aminothiophenol to form the thiazole ring, followed by the introduction of the benzamide group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features allow it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech industries.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activities.

    Imidazoles: Another class of heterocyclic compounds with significant applications in medicinal chemistry.

    Benzothiazoles: Compounds with a thiazole ring fused to a benzene ring, known for their diverse biological activities.

Uniqueness

(Z)-N-(3-(3-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)benzamide is unique due to its combination of a nitrophenyl group, a thiazole ring, and a benzamide moiety. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(17-10-5-2-6-11-17)23-22-24(18-12-7-13-19(14-18)25(27)28)20(15-29-22)16-8-3-1-4-9-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLVFUNGZRBQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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